molecular formula C11H14N2O4 B12043062 N-(2-ethoxy-5-nitrophenyl)propanamide CAS No. 132899-69-5

N-(2-ethoxy-5-nitrophenyl)propanamide

Cat. No.: B12043062
CAS No.: 132899-69-5
M. Wt: 238.24 g/mol
InChI Key: IRCWXOXMYYBUJL-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-nitrophenyl)propanamide is an aromatic propanamide derivative featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 5-position. The propanamide moiety (-CH₂CH₂CONH₂) is attached to the nitrogen of the aniline group.

Properties

CAS No.

132899-69-5

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-(2-ethoxy-5-nitrophenyl)propanamide

InChI

InChI=1S/C11H14N2O4/c1-3-11(14)12-9-7-8(13(15)16)5-6-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

IRCWXOXMYYBUJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-nitrophenyl)propanamide typically involves the nitration of an ethoxy-substituted benzene derivative followed by amide formation. The general synthetic route can be summarized as follows:

    Nitration: Ethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Amide Formation: The nitro-substituted ethoxybenzene is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanamide derivative.

Industrial Production Methods

Industrial production of N-(2-ethoxy-5-nitrophenyl)propanamide may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(2-ethoxy-5-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-ethoxy-5-nitrobenzoic acid and propanamide.

Scientific Research Applications

N-(2-ethoxy-5-nitrophenyl)propanamide is utilized in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares N-(2-ethoxy-5-nitrophenyl)propanamide with analogous compounds, highlighting key structural differences and their implications:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
N-(2-ethoxy-5-nitrophenyl)propanamide 2-ethoxy, 5-nitro C₁₁H₁₄N₂O₄ 238.24 High lipophilicity (due to ethoxy)
N-(2-amino-5-nitrophenyl)propanamide 2-amino, 5-nitro C₉H₁₁N₃O₃ 209.20 Enhanced reactivity (electron-donating amino group)
N-(2-methoxy-5-nitrophenyl)propanamide 2-methoxy, 5-nitro C₁₀H₁₂N₂O₄ 224.21 Moderate lipophilicity (smaller methoxy)
N-[2-((2-cyano-6-iodo-4-nitrophenyl)azo)-5-(dimethylamino)phenyl]propanamide 2-azo, 4-nitro, 6-iodo, 5-dimethylamino C₁₈H₁₇IN₆O₃ 492.27 Complex electronic profile (azo, cyano, nitro)
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-ethyl, tetrazole C₁₉H₂₁N₅O 335.40 Bioactive (tetrazole moiety)
Key Observations:

Replacement of ethoxy with an amino group (N-(2-amino-5-nitrophenyl)propanamide) introduces electron-donating properties, which may stabilize intermediates in synthetic pathways .

Electron-Withdrawing Groups: The nitro group (-NO₂) in all listed compounds contributes to electron-deficient aromatic rings, favoring electrophilic substitution reactions. However, the presence of azo (-N=N-) and cyano (-CN) groups in the compound from introduces additional conjugation and redox activity .

Biological Activity: Propanamide derivatives with tetrazole moieties (e.g., ) exhibit notable bioactivity, likely due to hydrogen-bonding interactions with biological targets .

Physicochemical Properties

  • Solubility: Ethoxy and nitro groups reduce water solubility compared to amino or hydroxyl analogs.
  • Stability : The nitro group may confer stability under acidic conditions but susceptibility to reduction in biological environments.

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